(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one
Overview
Description
(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one, also known as BDB, is a synthetic compound with a wide range of applications in the scientific research field. It is a non-toxic, non-carcinogenic, and non-mutagenic compound that has been used in a variety of studies, including those related to drug design and development, synthesis, and bioanalytical chemistry. BDB is a key intermediate in the synthesis of several pharmaceuticals, such as the antimalarial drug artemisinin, and is also used in the manufacture of a wide range of consumer products, including cosmetics, food additives, and fragrances.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis and Stereoselectivity : The compound has been used in the synthesis of various derivatives. For example, it is involved in the synthesis of CF3 substituted 3-aryl- or 3-hetarylacroleins, with a high stereoselective preference for the E-isomer of aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).
Nonlinear Optical Properties : This compound has been utilized in the creation of pyrene derivatives exhibiting significant nonlinear optical properties. These properties are crucial for developing materials like broadband nonlinear refractive materials (Wu et al., 2017).
Crystallographic Studies : It is also relevant in crystallography for understanding molecular structure and intermolecular interactions. Studies on derivatives have revealed insights into molecular packing and structural dynamics (Wang, Ma, Huang, & Zheng, 2009).
Applications in Advanced Materials
Photophysics and Photochemistry : Research has explored its use in photophysics and photochemistry, particularly in understanding the cage effect in radical photoinitiators and as a probe in various mediums (Hoijemberg et al., 2009).
Nonlinear Optical Absorption : Novel chalcone derivative compounds, synthesized using this compound, have shown potential in applications like optical device technologies due to their nonlinear optical absorption behavior (Rahulan et al., 2014).
Engineering of Organic Chromophores : The compound has contributed to the development of organic chromophores with significant nonlinear optical nonlinearity, beneficial for applications in areas like crystal growth for nonlinear optical applications (Honghong et al., 2015).
Biomedical Applications
- Molecular Docking Studies for Pharmaceuticals : Biphenyl-based compounds, related to (E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one, are clinically important in treatments like hypertension and inflammation. Their derivatives have shown significant anti-tyrosinase activities, confirmed by molecular docking studies (Kwong et al., 2017).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-phenylphenyl)but-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14(19(2)3)13-18(20)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-13H,1-3H3/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXYHRULODDPHS-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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